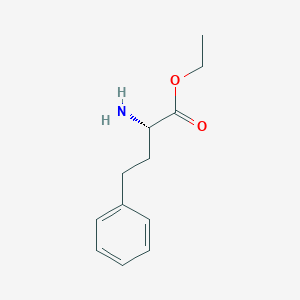

ethyl (2S)-2-amino-4-phenylbutanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-amino-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLQXECQLHZKMV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356187 | |

| Record name | AO-310/25058001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46460-23-5 | |

| Record name | AO-310/25058001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Enantioselective Synthesis of Ethyl 2s 2 Amino 4 Phenylbutanoate

Chemoenzymatic Routes for Highly Enantiopure Ethyl (2S)-2-amino-4-phenylbutanoate

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high selectivity under mild, environmentally benign conditions. nih.govresearchgate.net Enzymes, employed either as isolated proteins or within whole-cell systems, provide elegant solutions to the challenge of enantioselective synthesis.

Biocatalytic Approaches Utilizing Transaminases and Other Enzymes

Transaminases (TAs), a class of pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes, are exceptionally effective for the asymmetric synthesis of chiral amines and amino acids. nih.gov They catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine, L-alanine) to a prochiral ketone or aldehyde acceptor. The reaction proceeds via a "ping-pong bi-bi" kinetic mechanism, ensuring high enantioselectivity. nih.gov

For the synthesis of this compound, a transaminase could be employed to asymmetrically aminate the corresponding α-keto ester, ethyl 2-oxo-4-phenylbutanoate. This reaction offers a direct and atom-economical route to the desired product. The key advantages of using transaminases include:

Excellent Enantioselectivity: Often achieving enantiomeric excess (ee) values greater than 99%.

Mild Reaction Conditions: Reactions are typically run in aqueous buffer at or near room temperature and neutral pH.

Reduced Environmental Impact: Avoids the use of toxic heavy metals and harsh reagents often found in traditional chemical synthesis. nih.gov

The primary challenge in transaminase-catalyzed reactions is often the unfavorable equilibrium. This can be overcome by using a large excess of the amino donor or by implementing strategies to remove the ketone byproduct, thereby driving the reaction towards the desired amine product.

Enzymatic Kinetic Resolution Strategies for Amino Acid Esters

Kinetic resolution is a robust strategy for separating a racemic mixture into its constituent enantiomers. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. For racemic ethyl 2-amino-4-phenylbutanoate, hydrolases such as lipases and proteases are particularly effective.

These enzymes can selectively hydrolyze the ester bond of the L-enantiomer (the (S)-form) to its corresponding carboxylic acid, L-homophenylalanine. The unreacted D-enantiomer, ethyl (2R)-2-amino-4-phenylbutanoate, can then be easily separated from the water-soluble amino acid. Research has demonstrated that lipases from sources like Pseudomonas and Rhizopus, as well as porcine pancreas lipase (B570770), can selectively hydrolyze L-amino acid esters with high reactivity and selectivity. nih.gov The (S)-ester is the preferred substrate, allowing for its conversion and subsequent separation from the unreacted (R)-ester. mdpi.com

The success of this strategy is highly dependent on the enzyme's enantioselectivity (E-value), which is a measure of how much faster it reacts with one enantiomer compared to the other. High E-values are essential for achieving high enantiomeric excess in the final products.

| Enzyme System | Substrate | Reaction Type | Key Finding | Reference |

| Pseudomonas and Rhizopus Lipases | Racemic Homophenylalanine Esters | Hydrolysis | Demonstrated high reactivity and selectivity for the L-amino acid ester. | nih.gov |

| Lipase PS (from Pseudomonas cepacia) | Racemic Ester Precursor | Hydrolysis | Achieved a 96:4 enantiomeric ratio for the desired (S)-alcohol precursor after hydrolysis of the (S)-ester. | mdpi.com |

Whole-Cell Biotransformation Systems for Stereoselective Production

Whole-cell biotransformation utilizes entire microorganisms (like E. coli or yeast) that have been engineered to express one or more enzymes required for a specific reaction pathway. This approach offers significant advantages over using isolated enzymes, including enhanced enzyme stability and the in-situ regeneration of expensive cofactors (e.g., NAD(P)H, PLP).

A highly efficient whole-cell system has been developed for the production of L-homophenylalanine (the acid form of the target ester) from inexpensive starting materials, benzaldehyde (B42025) and pyruvate. nih.gov In this system, a strain of E. coli was engineered to express a cascade of three enzymes. Through process optimization and protein engineering of the rate-limiting enzyme, the system was able to produce 100.9 g/L of L-homophenylalanine with a conversion of 94% and an enantiomeric excess greater than 99%. nih.gov

This cascade approach demonstrates the power of whole-cell biocatalysis to create complex, high-value chiral molecules from simple precursors in a cost-effective and sustainable manner. The resulting L-homophenylalanine can then be esterified to yield the final target product, this compound.

| Biocatalyst | Starting Materials | Product | Titer | Conversion / ee | Reference |

| Engineered E. coli | Benzaldehyde, Pyruvate | L-Homophenylalanine | 100.9 g/L | 94% / >99% ee | nih.gov |

Asymmetric Catalytic Synthesis of this compound Precursors

Asymmetric catalysis using chiral transition metal complexes or small organic molecules (organocatalysis) represents the forefront of chemical synthesis for producing enantiopure compounds. These methods create the desired stereocenter with high precision.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Reduction

Asymmetric hydrogenation is one of the most powerful and widely used industrial methods for producing chiral compounds. wiley-vch.de This process typically involves the reduction of a prochiral olefin or ketone using hydrogen gas and a chiral transition metal catalyst, often based on rhodium (Rh), ruthenium (Ru), or iridium (Ir). ethz.chnih.gov

A common strategy for synthesizing α-amino acids is the asymmetric hydrogenation of an N-acetyldehydroamino acid ester precursor. For the target molecule, this would involve the hydrogenation of ethyl 2-(acetylamino)-4-phenylbut-2-enoate using a chiral Rh-diphosphine catalyst, such as those derived from BINAP or DuPhos ligands. These reactions are known to proceed with very high enantioselectivity, often exceeding 95% ee. wiley-vch.de

Alternatively, the precursor ethyl 2-oxo-4-phenylbutyrate can be reduced. chemicalbook.comsigmaaldrich.com While asymmetric hydrogenation of this α-keto ester typically yields the corresponding α-hydroxy ester, this intermediate can be subsequently converted to the desired amino ester. For instance, enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate has been reported using both homogeneous Rh-diphosphine catalysts and heterogeneous Pt/Al₂O₃-cinchona catalyst systems. chemicalbook.comsigmaaldrich.com Similarly, Ru-based catalysts like [NH₂Me₂]⁺[{RuCl[(S)-SunPhos]}₂(μ-Cl₃)]⁻ have shown high efficiency (94-96% ee) in the hydrogenation of related aryl ketoesters. nih.gov

| Catalyst System | Precursor Substrate | Product Type | Enantioselectivity (ee) | Reference |

| Rh-Diphosphine (e.g., BINAP, DuPhos) | Ethyl 2-(acetylamino)-4-phenylbut-2-enoate | Amino Ester | Typically >95% | wiley-vch.de |

| [NH₂Me₂]⁺[{RuCl[(S)-SunPhos]}₂(μ-Cl₃)]⁻ | (E)-ethyl 2-oxo-4-arylbut-3-enoate | Hydroxy Ester | 94-96% | nih.gov |

| Pt/Al₂O₃-Cinchona | Ethyl 2-oxo-4-phenylbutyrate | Hydroxy Ester | Not specified | sigmaaldrich.com |

Organocatalytic Enantioselective Transformations

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. The three-component Mannich reaction is a powerful tool for C-C bond formation and can be rendered highly stereoselective using organocatalysts.

A method for synthesizing a precursor to this compound has been developed using an organocatalyzed Mannich-type reaction. In this approach, acetophenone, ethyl glyoxylate, and (S)-phenethylamine react in the presence of the organocatalyst L-proline and a Lewis acid co-catalyst like In(OTf)₃. This reaction assembles the carbon skeleton of the target molecule, establishing the stereochemistry in the process. One reported example achieved a 67% total yield with a 3.3:1 diastereomeric ratio in favor of the desired (S,S)-diastereomer. The chiral auxiliary ((S)-phenethylamine) can be removed in a subsequent step to yield the final product.

| Reactants | Catalyst System | Solvent | Yield | Diastereomeric Ratio ((S,S):(R,S)) | Reference |

| Acetophenone, Ethyl glyoxylate, (S)-phenethylamine | L-proline, In(OTf)₃, Trifluoroacetic acid | Toluene | 67% | 3.3 : 1 | nih.gov |

Design and Application of Chiral Ligands for Catalytic Stereocontrol

The enantioselective hydrogenation of prochiral precursors is a powerful strategy for establishing the stereocenter in this compound. A key precursor, ethyl 2,4-dioxo-4-phenylbutyrate, can be asymmetrically hydrogenated to furnish the chiral α-hydroxy ester, which is then converted to the corresponding α-amino ester. researchgate.net The success of this hydrogenation hinges on the design of the catalytic system, particularly the chiral ligand that imparts stereochemical control.

One of the most effective systems for this transformation employs a platinum catalyst on a solid support (e.g., Al₂O₃) modified with a chiral ligand from the cinchona alkaloid family. researchgate.net These alkaloids, such as cinchonidine (B190817) and its derivatives, adsorb onto the platinum surface, creating a chiral environment. The substrate, ethyl 2,4-dioxo-4-phenylbutyrate, coordinates to the modified catalytic sites in a specific orientation, leading to the preferential formation of one enantiomer of the product, ethyl (S)-2-hydroxy-4-oxo-4-phenylbutyrate. researchgate.net The efficiency of this stereocontrol is influenced by factors such as the specific cinchona alkaloid used, the solvent, and the reaction conditions. Subsequent chemical steps, including amination and reduction of the gamma-keto group, complete the synthesis.

Diastereoselective Synthesis Strategies for this compound

Diastereoselective methods involve the use of a chiral influence, such as a chiral auxiliary or a substrate with a pre-existing stereocenter, to direct the formation of a new stereocenter. These strategies result in diastereomeric products that can often be separated more easily than enantiomers, after which the chiral influence is removed.

Chiral Auxiliary-Mediated Approaches to Enantiopure Products

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

A notable example involves the use of a Ni(II) complex of a Schiff base formed between a chiral auxiliary and an amino acid like glycine (B1666218). mdpi.com This approach has been successfully applied to the large-scale asymmetric synthesis of α-amino acids. mdpi.com The planar Ni(II) complex effectively shields one face of the enolate derived from the glycine Schiff base. Alkylation of this complex with a suitable electrophile, such as 1-bromo-2-phenylethane, occurs from the less sterically hindered face, leading to the formation of the desired (S)-configured product with high diastereoselectivity. mdpi.com The final steps involve the disassembly of the complex, typically with acid, to release the enantiomerically enriched amino acid and recover the chiral auxiliary. mdpi.com

Another powerful strategy employs chiral N-sulfinyl imines. The allylation of an enantiopure N-sulfinyl-α-imino ester, where the sulfinyl group serves as the chiral auxiliary, can be achieved with high diastereoselectivity. core.ac.uk This method uses a bimetallic system, for instance involving palladium and indium, to generate a nucleophilic allylindium species that adds to the imino ester. core.ac.uk The stereochemical outcome is directed by the chiral sulfinyl group, which chelates to the metal center, influencing the trajectory of the incoming nucleophile. core.ac.uk Cleavage of the sulfinyl auxiliary yields the desired α-amino ester. core.ac.uk

| Method | Chiral Auxiliary | Key Reaction | Diastereomeric Excess (de) | Reference |

| Nickel(II) Complex | Chiral ligand derived from an amino alcohol | Asymmetric alkylation | >99% | mdpi.com |

| N-Sulfinyl Imines | (R)- or (S)-tert-Butanesulfinamide | Diastereoselective allylation | High | core.ac.uk |

Chiral Pool Synthesis Utilizing Pre-existing Stereogenic Centers

Chiral pool synthesis leverages readily available, inexpensive, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. baranlab.org The inherent chirality of the starting material is transferred through a sequence of chemical transformations to the target molecule.

For the synthesis of this compound, amino acids like L-aspartic acid or L-glutamic acid could serve as potential chiral pool starting materials. For instance, the carboxylic acid side chain of L-glutamic acid could be chemically modified and transformed into the phenylethyl side chain of the target molecule, while preserving the original (S)-stereochemistry at the α-carbon. While general strategies for using amino acids from the chiral pool are well-documented, specific detailed pathways starting from a chiral pool amino acid to this compound are less commonly published than other asymmetric methods. baranlab.org A related approach involves the use of L-proline as a chiral catalyst in a three-component Mannich reaction between an aldehyde, an amine, and a ketone, which can generate precursors to the target structure with controlled stereochemistry. google.com

Efficient Racemic Resolution Techniques Applied to this compound Intermediates

Resolution is a cornerstone for obtaining enantiomerically pure compounds and involves the separation of a racemic mixture. For this compound, this is often applied to a stable racemic intermediate in the synthetic pathway.

Classical Resolution Methods with Chiral Resolving Agents

Classical resolution involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

A practical synthesis of homophenylalanine derivatives utilizes this principle effectively. researchgate.net In one reported method, the racemic intermediate ethyl (±)-2-(benzylamino)-4-oxo-4-phenylbutanoate is resolved using an enantiomerically pure acid, such as L-tartaric acid. researchgate.net The reaction between the racemic amine and the chiral acid forms two diastereomeric salts: [(S)-amine·(L)-acid] and [(R)-amine·(L)-acid]. Due to differences in their crystal lattice energies, one of these salts is less soluble and precipitates from the solution. After separation by filtration, the chiral resolving agent is removed by neutralization, yielding the enantiomerically enriched amine. This intermediate can then be converted to the final product through steps like catalytic hydrogenation. researchgate.net

Dynamic Kinetic Resolution and Deracemization Processes

Kinetic resolution is a process where one enantiomer of a racemate reacts faster than the other with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. Dynamic kinetic resolution (DKR) is an enhancement of this process where the slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving yields far beyond the 50% limit of standard kinetic resolution.

Enzymes are highly effective catalysts for the kinetic resolution of precursors to this compound. For example, racemic ethyl 2-hydroxy-4-phenylbutyrate, a direct precursor to the target molecule via amination, can be resolved using lipases. researchgate.netnih.gov In a typical setup, a lipase such as Lipase AK from Pseudomonas fluorescens or Lecitase™ Ultra catalyzes the acylation of the hydroxy ester in an organic solvent, preferentially acylating one enantiomer. researchgate.netmdpi.com For instance, research has shown that using Lipase AK for the esterification of racemic ethyl-2-hydroxy-4-phenylbutyrate can produce the unreacted (R)-enantiomer with an enantiomeric excess of up to 99%. researchgate.net Similarly, the hydrolysis of racemic esters can be catalyzed enantioselectively. The use of immobilized enzymes is often preferred as it enhances stability and allows for catalyst recycling. mdpi.com

| Process | Enzyme | Substrate | Reaction | Result | Reference |

| Kinetic Resolution | Lipase AK | Racemic ethyl-2-hydroxy-4-phenylbutyrate | Transesterification | (R)-ethyl-2-hydroxy-4-phenylbutyrate (ee up to 99%) | researchgate.net |

| Kinetic Resolution | Carbonyl Reductase (CpCR) coupled with Glucose Dehydrogenase (GDH) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Asymmetric Reduction | (R)-2-Hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) (ee 99.9%) | nih.gov |

| Kinetic Resolution | Lecitase™ Ultra (immobilized) | (E)-4-phenylbut-3-en-2-yl acetate | Hydrolysis | (S)-alcohol (97% ee) and (R)-acetate (96% ee) | mdpi.com |

Ethyl 2s 2 Amino 4 Phenylbutanoate As a Versatile Chiral Building Block in Organic Chemistry

Applications in the Asymmetric Total Synthesis of Complex Natural Products and Analogues

The well-defined stereocenter of ethyl (2S)-2-amino-4-phenylbutanoate serves as a foundational element in the asymmetric synthesis of complex molecular targets, including natural products and their analogues. The strategic use of this chiral pool starting material allows for the controlled introduction of chirality into larger, more intricate structures.

Stereoselective Incorporation into Advanced Molecular Architectures

The amine and ester functionalities of this compound provide convenient handles for a variety of chemical transformations. After suitable protection of the amino group, the α-carbon can be subjected to stereoselective alkylation or other modifications to introduce new stereocenters. The resulting diastereomers can then be separated and elaborated into more complex molecular frameworks. While direct applications in the total synthesis of complex natural products are not extensively documented in readily available literature, the principles of using chiral amino acid derivatives are well-established. For instance, chiral auxiliaries derived from amino acids are widely used to direct the stereochemical outcome of reactions. wikipedia.org

Construction of Chiral Scaffolds and Ring Systems

A significant application of this compound and related chiral amino acids is in the synthesis of heterocyclic scaffolds such as pyrrolidines and piperidines. organic-chemistry.org These ring systems are prevalent in a vast number of biologically active natural products, particularly alkaloids. The synthesis of these scaffolds often involves the transformation of the amino acid into a key intermediate that can undergo cyclization reactions.

For example, a common strategy involves the reduction of the carboxylic acid moiety to an alcohol, followed by activation and intramolecular nucleophilic substitution by the nitrogen atom to form the heterocyclic ring. The stereochemistry at the α-carbon of the starting amino acid directly influences the stereochemistry of the resulting cyclic compound. Diastereoselective multicomponent reactions have been developed for the synthesis of highly substituted pyrrolidines, showcasing the utility of chiral precursors in constructing complex heterocyclic systems in a single operation. Current time information in New York, NY, US.

Utilization in the Synthesis of Advanced Pharmaceutical Intermediates

This compound is a key intermediate in the synthesis of several important pharmaceutical agents, most notably angiotensin-converting enzyme (ACE) inhibitors.

Role in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. upc.edu this compound, as a non-proteinogenic amino acid ester, is an ideal candidate for incorporation into peptidomimetic structures.

Its unique side chain can probe specific interactions with biological targets, and its backbone can be modified to introduce conformational constraints. For instance, it can be incorporated into peptide sequences to create analogues of bioactive peptides with altered secondary structures. nih.gov The synthesis of constrained dipeptide mimics is a key strategy in peptidomimetic drug discovery. nih.gov

Precursor for Inhibitors of Specific Enzyme Classes, e.g., Angiotensin-Converting Enzyme (ACE) Inhibitors

The most prominent application of this compound is in the synthesis of ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure. It is a crucial building block for drugs such as benazepril (B1667978) and lisinopril. google.com In the synthesis of these drugs, the stereochemistry of the final product is critical for its pharmacological activity, and using the enantiomerically pure (2S)-isomer of ethyl 2-amino-4-phenylbutanoate ensures the correct stereochemical outcome.

The synthesis of these ACE inhibitors often involves the reductive amination of a keto-ester with the amino group of a dipeptide or an amino acid derivative. For example, the synthesis of enalapril (B1671234) involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. nih.gov The (S)-configuration of the homophenylalanine moiety is essential for potent ACE inhibition.

Contributions to the Synthesis of Bioactive Compounds Beyond Traditional Pharmaceuticals

The utility of this compound extends beyond conventional pharmaceuticals. Its structural motifs can be found in other classes of bioactive compounds. For instance, derivatives of phenylalanine and its homologues have been investigated for their potential as antifungal and antibacterial agents. jlu.edu.cnnih.gov The synthesis of novel pyrimidine (B1678525) derivatives from amino acid precursors has been shown to yield compounds with a wide range of biological activities, including potential applications in agrochemicals. mdpi.com

The versatility of the amino acid scaffold allows for the synthesis of a diverse library of compounds that can be screened for various biological activities. For example, a series of novel N-(2-alkoxy-2-substituted phenyl-ethyl) phenyl amides, synthesized from related starting materials, have shown promising antifungal activities. jlu.edu.cn

Employment in Material Science for Chiral Polymer or Ligand Synthesis

The intrinsic chirality and versatile functional groups of this compound, an ester derivative of the non-proteinogenic amino acid L-homophenylalanine, make it a valuable precursor in material science. Its application extends to the synthesis of sophisticated chiral polymers and ligands, which are instrumental in processes requiring stereochemical control, such as enantioselective recognition and asymmetric catalysis.

The primary amine and the ester moiety of this compound serve as handles for its incorporation into larger molecular architectures. These functional groups allow for a variety of chemical transformations, enabling the design of materials with tailored properties.

One of the most significant routes to chiral polymers from amino acids is through the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). mdpi.comillinois.edu this compound can be converted into its corresponding N-carboxyanhydride, L-homophenylalanine-NCA. This monomer can then undergo controlled polymerization to yield poly(L-homophenylalanine), a polypeptide with a defined stereochemistry along its backbone. The resulting polymer's structure and properties, such as its secondary structure (α-helix or β-sheet), can be influenced by the polymerization conditions and the side chain's steric bulk. The development of living polymerization techniques for NCAs has been a major advancement, allowing for the synthesis of polypeptides with predictable molecular weights and low dispersity. illinois.edu

Furthermore, this chiral building block can be incorporated into other types of polymer backbones. For instance, amino acid esters have been used to synthesize biodegradable polyphosphazenes. rsc.org By reacting poly(dichlorophosphazene) (B1141720) with this compound, the chlorine atoms on the phosphazene backbone can be substituted to yield a chiral, biodegradable polymer. The properties of such polymers, including their glass transition temperature and hydrolysis rate, can be fine-tuned by the structure of the amino acid ester side group. rsc.org

Another approach involves the post-polymerization modification of an existing polymer. A pre-formed polymer with reactive sites can be functionalized by attaching this compound, thereby introducing chiral centers into the material. acs.org This method has been employed to create chiral polystyrene microspheres for the enantioselective separation of racemic mixtures. acs.org

In the realm of asymmetric catalysis, amino acids and their derivatives are fundamental components in the design of chiral ligands. nih.govmdpi.com The amine and ester functionalities of this compound can be modified to create bidentate or multidentate ligands capable of coordinating with a metal center. These chiral metal complexes can then catalyze a wide range of organic reactions with high enantioselectivity. For example, the amine group can be transformed into an amide, an oxazoline, or a phosphine, while the ester can be reduced to a hydroxyl group, providing different coordination sites. The steric and electronic properties of the ligand, influenced by the phenylethyl side chain, play a crucial role in determining the efficiency and selectivity of the catalyst.

The following tables summarize the potential applications and synthetic strategies for utilizing this compound in material science.

Table 1: Chiral Polymer Synthesis Strategies

| Polymer Type | Monomer/Precursor | Polymerization Method | Key Features of Resulting Polymer |

|---|---|---|---|

| Polypeptide | L-Homophenylalanine-NCA | Ring-Opening Polymerization (ROP) | Biodegradable, defined secondary structure, high chirality. |

| Polyphosphazene | This compound | Nucleophilic Substitution | Biodegradable, tunable thermal and hydrolytic properties. |

Table 2: Chiral Ligand Synthesis from Amino Acid Esters

| Ligand Class | Synthetic Modification | Metal Complex | Application in Asymmetric Catalysis |

|---|---|---|---|

| P,N-Ligands | Conversion of amine to phosphine, ester to alcohol | Rhodium, Iridium, Palladium | Asymmetric hydrogenation, allylic alkylation. |

| N,N-Ligands | Amidation of amine, modification of ester | Copper, Ruthenium | Conjugate addition, reduction of ketones. |

Chemical Transformations and Functional Group Interconversions of Ethyl 2s 2 Amino 4 Phenylbutanoate

Derivatization Reactions at the Amine Functionality

The primary amine group of ethyl (2S)-2-amino-4-phenylbutanoate is a nucleophilic center that readily participates in a variety of chemical reactions, allowing for the introduction of diverse substituents and the formation of new chemical bonds.

The formation of an amide bond is a cornerstone of peptide chemistry. The amine group of this compound can be acylated by carboxylic acids or their activated derivatives to form amides. In the context of peptide synthesis, this reaction is known as peptide coupling. A variety of modern coupling reagents have been developed to facilitate this transformation, minimizing side reactions and preserving the stereochemical integrity of the chiral center. peptide.com

Commonly employed peptide coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) to suppress racemization. bachem.com Phosphonium salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®), as well as aminium/uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective. bachem.com Enzymatic methods, utilizing proteases like chymotrypsin or esterases such as pig liver esterase, can also be employed for amide bond formation under mild conditions. nih.gov

Table 1: Selected Peptide Coupling Reagents and Conditions for Amide Bond Formation

| Coupling Reagent/System | Additive | Base | Solvent | Key Features |

|---|---|---|---|---|

| DCC or DIC | HOBt | N-Methylmorpholine (NMM) | Dichloromethane (DCM) or Dimethylformamide (DMF) | Widely used, cost-effective; byproduct of DCC (DCU) is poorly soluble. |

| HBTU/TBTU | HOBt | N,N-Diisopropylethylamine (DIPEA) | DMF | Rapid coupling, low racemization. peptide.com |

| BOP/PyBOP® | - | DIPEA | DMF | Efficient for hindered amino acids; BOP byproduct is toxic. bachem.com |

| HATU/PyAOP | HOAt | DIPEA | DMF | Highly efficient for difficult couplings due to the formation of more reactive OAt esters. |

| Proteases (e.g., Chymotrypsin) | - | - | Aqueous buffer | Mild, stereospecific enzymatic method. nih.gov |

The nucleophilic amine of this compound can react with various electrophiles to yield a range of important derivatives.

Carbamates are typically formed by the reaction of the amine with chloroformates, such as benzyl chloroformate or di-tert-butyl dicarbonate (Boc-anhydride), in the presence of a base. This reaction is frequently used to install protecting groups on the nitrogen atom. Another method involves the reaction with a carboxylic acid and diphenylphosphoryl azide (DPPA), which proceeds through an isocyanate intermediate. researchgate.net

Ureas can be synthesized by the reaction of the amine with isocyanates. For instance, reaction with an appropriate arylisocyanate, such as 4-methylphenyl isocyanate, would yield the corresponding N'-aryl-N-substituted urea. nih.gov

Sulfonamides are prepared by the reaction of the amine with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, typically in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct. google.com

Table 2: Synthesis of Amine Derivatives

| Derivative | Reagent | Base | Typical Solvent |

|---|---|---|---|

| N-Boc-carbamate | Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane |

| N-Aryl-urea | Aryl isocyanate | - | Tetrahydrofuran |

| N-Methanesulfonyl-sulfonamide | Methanesulfonyl chloride | Triethylamine | Tetrahydrofuran |

Introduction of alkyl groups at the amine functionality can be achieved through several methods.

Selective N-Alkylation can be performed directly using alkyl halides, although this method carries the risk of over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts. More controlled N-alkylation can be achieved through methods such as the Mitsunobu reaction or by alkylation of a sulfonamide derivative followed by deprotection. chimia.ch A robust method for the direct N-alkylation of α-amino acid esters with alcohols has been developed using an iridium catalyst, proceeding via a hydrogen borrowing mechanism with high retention of stereochemistry. researchgate.netnih.gov

Reductive Amination is a powerful and widely used method for N-alkylation that involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough not to reduce the starting carbonyl compound. researchgate.net This method is exemplified in the synthesis of the ACE inhibitor enalapril (B1671234), where this compound is reductively aminated with a keto-acid derivative. acs.org

Table 3: Comparison of N-Alkylation Methods

| Method | Alkylating Agent | Catalyst/Reducing Agent | Key Features |

|---|---|---|---|

| Direct Alkylation | Alkyl Halide | Base | Risk of over-alkylation. |

| Iridium-Catalyzed N-Alkylation | Alcohol | Iridium Complex | Forms water as the only byproduct; high stereochemical retention. researchgate.netnih.gov |

| Reductive Amination | Aldehyde or Ketone | NaBH3CN or NaBH(OAc)3 | High selectivity for mono-alkylation; mild reaction conditions. researchgate.net |

Modifications and Hydrolysis of the Ester Group

The ethyl ester functionality of this compound can undergo hydrolysis to the corresponding carboxylic acid or be converted to other esters via transesterification.

The hydrolysis of the ethyl ester to the free carboxylic acid, (2S)-2-amino-4-phenylbutanoic acid (L-Homophenylalanine), can be achieved under both acidic and basic conditions.

Acid-catalyzed hydrolysis is typically carried out by heating the ester in the presence of a strong acid such as hydrochloric acid or sulfuric acid in an aqueous medium. google.com

Base-catalyzed hydrolysis (saponification) involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.

Enzymatic hydrolysis offers a milder and often more selective alternative. Lipases and esterases can catalyze the hydrolysis of the ester group under neutral pH and ambient temperature, which is particularly advantageous for substrates with other sensitive functional groups. For instance, subtilisin has been used for the selective hydrolysis of racemic homophenylalanine esters. google.com

Table 4: Hydrolysis Methods for this compound

| Method | Reagent | Conditions | Product |

|---|---|---|---|

| Acid-Catalyzed | Aqueous HCl or H2SO4 | Heating | (2S)-2-amino-4-phenylbutanoic acid hydrochloride |

| Base-Catalyzed (Saponification) | Aqueous NaOH or KOH, then H3O+ | Room Temperature or Heating | (2S)-2-amino-4-phenylbutanoic acid |

| Enzymatic | Lipase (B570770) or Esterase (e.g., Subtilisin) | Aqueous Buffer, pH 5-8 | (2S)-2-amino-4-phenylbutanoic acid |

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base and is an equilibrium process. To drive the reaction to completion, a large excess of the new alcohol is often used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification can be promoted by catalysts such as sulfuric acid, p-toluenesulfonic acid, or scandium(III) triflate. organic-chemistry.org For example, refluxing this compound in benzyl alcohol with an acid catalyst would yield benzyl (2S)-2-amino-4-phenylbutanoate.

Base-catalyzed transesterification is usually carried out using an alkoxide base corresponding to the alcohol being introduced, such as sodium methoxide in methanol for the synthesis of the methyl ester. masterorganicchemistry.com

Enzymatic transesterification , catalyzed by lipases, can also be employed for this transformation, often with high selectivity and under mild conditions.

Table 5: Transesterification of this compound

| New Ester | Alcohol | Catalyst | Conditions |

|---|---|---|---|

| Methyl Ester | Methanol | Sodium Methoxide or H2SO4 | Reflux |

| Benzyl Ester | Benzyl Alcohol | p-Toluenesulfonic Acid | Reflux |

| Isopropyl Ester | Isopropanol | Scandium(III) Triflate | Reflux |

Reduction to Chiral Alcohols and Related Transformations

The ester functional group of this compound can be reduced to a primary alcohol, yielding the chiral amino alcohol (2S)-2-amino-4-phenylbutan-1-ol, also known as L-homophenylalaninol. This transformation is typically achieved using powerful reducing agents that are capable of reducing esters.

Lithium aluminum hydride (LiAlH₄) is a potent and widely used reagent for the reduction of esters and carboxylic acids to primary alcohols. wikipedia.orgbyjus.com The reaction is generally carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), due to the high reactivity of LiAlH₄ with water and other protic solvents. byjus.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to release an ethoxide leaving group, transiently forming an aldehyde. The aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol. quora.comadichemistry.com An acidic workup is typically required to protonate the resulting alkoxide and decompose the aluminum salts.

While specific literature detailing the LiAlH₄ reduction of this compound is not abundant, the procedure is general for the reduction of amino acid esters to their corresponding amino alcohols. wikipedia.org

A related and extensively studied transformation is the asymmetric reduction of the corresponding keto ester, ethyl 2-oxo-4-phenylbutanoate (EOPB), to produce the chiral hydroxy ester, ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-EHPB). nih.gov This latter compound is a valuable intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. nih.gov These reductions are often performed using biocatalytic methods, which offer high enantioselectivity under mild reaction conditions. Various microorganisms, including yeasts such as Rhodotorula minuta and Candida holmii, have been identified as effective catalysts for this stereoselective reduction.

| Microorganism | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Rhodotorula minuta IFO 0920 | Ethyl 2-oxo-4-phenylbutanoate (EOPB) | Ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-EHPB) | 95% | Not specified | nih.gov |

| Candida holmii KPY 12402 | Ethyl 2-oxo-4-phenylbutanoate (EOPB) | Ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-EHPB) | 94% | 58% (overall) | nih.gov |

Reactivity and Functionalization of the Phenyl Ring and Alkyl Chain

Site-Selective Electrophilic Aromatic Substitution (if applicable)

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is dictated by the directing effect of the substituent attached to the ring, which in this case is the -(CH₂)₂CH(NH₂)COOEt alkyl chain. The alkyl group is weakly activating and an ortho, para-director due to hyperconjugation and inductive effects. However, the reactivity is significantly influenced by the state of the amino group.

Under neutral or basic conditions, the free amino group (-NH₂) is strongly activating and ortho, para-directing. In contrast, under the strongly acidic conditions often required for EAS reactions (e.g., nitration, halogenation, Friedel-Crafts), the amino group is protonated to form an ammonium group (-NH₃⁺). This ammonium group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. To achieve ortho or para substitution, the amino group is typically protected, for instance, as an amide (e.g., N-acetyl or N-Boc), which is activating and ortho, para-directing.

A practical example is the nitration of L-homophenylalanine ethyl ester. Research has demonstrated the synthesis of nitrated derivatives, which can then be used to prepare other compounds, such as chiral α-aminobenzolactam. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, leading to substitution on the aromatic ring.

Friedel-Crafts reactions on phenylalanine derivatives have also been explored. For instance, Friedel-Crafts acylation of protected phenylalanine derivatives has been achieved using trifluoromethanesulfonic acid as both a catalyst and solvent, allowing for the introduction of a benzoyl group onto the phenyl ring without loss of optical purity. researchgate.net This methodology is applicable to homophenylalanine derivatives for the synthesis of complex analogs. researchgate.net Similarly, halogenation at the para-position of the phenylalanine residue has been investigated in complex molecules, suggesting that this position is accessible for electrophilic attack. nih.gov

| Reaction | Reagents | Substrate | Key Outcome | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | L-Homophenylalanine ethyl ester hydrochloride | Preparation of nitrated derivatives for synthesis of α-aminobenzolactam. | Practical Synthesis of (-)-α-Aminobenzolactam via Nitration-Cyclization of L-Homophenylalanine Ethyl Ester (ResearchGate) |

| Friedel-Crafts Acylation | Acylating agent / Trifluoromethanesulfonic acid (TfOH) | Protected phenylalanine derivatives | Stereocontrolled C-acylation on the aromatic ring. | researchgate.net |

Side-Chain Modifications and Elongations

The side chain of this compound offers multiple sites for modification, primarily at the amino group and the α-carbon. These modifications are crucial for peptide synthesis and the creation of pharmaceutical intermediates.

N-Acylation and N-Alkylation: The primary amino group is readily acylated to form amides. This reaction is frequently used to install a protecting group, such as the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O), or an acetyl group using acetic anhydride or acetyl chloride. researchgate.netsigmaaldrich.commagritek.com N-acetylation of L-phenylalanine ethyl ester is a well-documented transformation. sigmaaldrich.com These protecting groups prevent unwanted reactions at the nitrogen atom during subsequent synthetic steps and can be removed under specific conditions. researchgate.net

N-alkylation of the amino group is another important modification. For example, the synthesis of key intermediates for ACE inhibitors like benazepril (B1667978) and lisinopril can involve the N-alkylation of a related derivative, ethyl (S)-4-phenyl-4-oxo-2-aminobutyrate, via Michael addition with (S)-phenethylamine. google.com This demonstrates the accessibility of the amino group for forming C-N bonds with alkylating agents.

Peptide Synthesis (Chain Elongation): As an amino acid ester, this compound is a fundamental building block in peptide synthesis. The free amino group can act as a nucleophile, attacking the activated carboxyl group of another N-protected amino acid to form a peptide bond. This process elongates the peptide chain from the N-terminus. nih.gov Conversely, after saponification of the ethyl ester to the free carboxylic acid, the resulting N-protected L-homophenylalanine can be activated and coupled with another amino acid ester to elongate the chain from the C-terminus. guidechem.comsigmaaldrich.com Its role as a precursor is vital in the synthesis of numerous ACE inhibitors that incorporate the homophenylalanine structure. nih.govmedchemexpress.com

| Modification Type | Reaction | Reagents | Product Type | Application |

|---|---|---|---|---|

| N-Acylation | Amide formation | Boc₂O or Acetyl Chloride | N-Boc or N-Acetyl protected amino ester | Amine protection in synthesis |

| N-Alkylation | Reductive amination or Michael addition | Aldehydes/Ketones + reducing agent | N-Alkyl amino ester | Synthesis of pharmaceutical intermediates |

| Chain Elongation | Peptide coupling | N-protected amino acid, coupling agents | Dipeptide ester | Peptide synthesis, drug synthesis |

Advanced Analytical Methodologies for Stereochemical Characterization and Purity Assessment of Ethyl 2s 2 Amino 4 Phenylbutanoate

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography stands as the cornerstone for the quantitative assessment of enantiomeric excess (e.e.), providing a direct measure of the enantiomeric purity of a chiral substance. This is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP), leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the enantioseparation of amino acid esters. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective due to their broad enantiorecognition capabilities. yakhak.org The separation mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector.

For the analysis of ethyl (2S)-2-amino-4-phenylbutanoate, a normal-phase HPLC method employing a polysaccharide-based CSP can be utilized. To enhance detection sensitivity and improve chromatographic performance, derivatization of the amino group with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be performed. yakhak.org

Illustrative HPLC Method Parameters for the Enantiomeric Purity of a Derivatized Amino Acid Ester:

| Parameter | Value |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |

| Mobile Phase | n-Hexane / Isopropanol (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV or Fluorescence (post-derivatization) |

| Temperature | Ambient |

Note: Specific retention times and resolution factors are highly dependent on the exact CSP, mobile phase composition, and other chromatographic conditions.

Gas Chromatography (GC) on Chiral Stationary Phases

Gas Chromatography (GC) on chiral stationary phases offers a high-resolution alternative for the determination of enantiomeric excess, particularly for volatile compounds. For non-volatile analytes like amino acid esters, derivatization is a prerequisite to increase their volatility and thermal stability. nih.gov Common derivatization strategies involve the acylation of the amino group followed by esterification of the carboxylic acid, or vice versa.

The derivatized enantiomers are then separated on a capillary column coated with a chiral selector, such as cyclodextrin derivatives or chiral polysiloxanes. The choice of the derivatizing agent and the chiral stationary phase is critical for achieving optimal separation.

Typical GC Method Parameters for Enantiomeric Analysis of a Derivatized Amino Acid:

| Parameter | Value |

| Chiral Stationary Phase | Cyclodextrin-based (e.g., Chirasil-DEX CB) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 200 °C at 5 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization Agent | N-trifluoroacetyl (TFA) and O-alkylation |

Note: The elution order of the enantiomers depends on the specific CSP and the derivatization reagent used.

Spectroscopic Techniques for Absolute Configuration Elucidation

While chromatography excels at quantifying enantiomeric purity, spectroscopic techniques are indispensable for the unambiguous determination of the absolute configuration of a chiral center.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's stereochemistry. The absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with the spectrum predicted by quantum chemical calculations for the (S)- and (R)-enantiomers. A good match between the experimental and a calculated spectrum provides strong evidence for the absolute configuration. nih.gov

The reliability of the assignment depends on the accuracy of the computational model, which must consider all significantly populated conformers of the molecule in solution.

Illustrative ECD Data Comparison for a Chiral Molecule:

| Wavelength (nm) | Experimental Δε | Calculated Δε for (S)-enantiomer | Calculated Δε for (R)-enantiomer |

| 210 | +15.2 | +14.8 | -14.8 |

| 235 | -8.5 | -9.1 | +9.1 |

| 260 | +2.1 | +2.5 | -2.5 |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy is analogous to ECD but operates in the infrared region, measuring the differential absorption of circularly polarized infrared radiation by vibrational transitions. VCD provides a rich fingerprint of the stereochemical structure of a molecule. Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with quantum chemically calculated spectra for the possible enantiomers. VCD is particularly powerful for molecules with multiple chiral centers and complex conformational landscapes.

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Presence of Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical analysis, can be adapted for the determination of enantiomeric excess through the use of chiral auxiliaries. Chiral lanthanide shift reagents are paramagnetic complexes that can reversibly bind to the analyte. This interaction forms transient diastereomeric complexes, which exhibit different NMR spectra. The signals of the protons in the two enantiomers will experience different induced shifts, leading to the separation of formerly overlapping signals in the NMR spectrum.

The magnitude of the chemical shift difference (ΔΔδ) is proportional to the concentration of the shift reagent, and the integration of the separated signals allows for the quantification of the enantiomeric excess.

Hypothetical ¹H NMR Data for Ethyl 2-amino-4-phenylbutanoate in the Presence of a Chiral Lanthanide Shift Reagent:

| Proton | Chemical Shift (δ) without Shift Reagent | Chemical Shift (δ) of (S)-enantiomer with Shift Reagent | Chemical Shift (δ) of (R)-enantiomer with Shift Reagent | ΔΔδ (ppm) |

| α-H | 3.85 | 4.25 | 4.15 | 0.10 |

| OCH₂CH₃ | 4.10 | 4.55 | 4.50 | 0.05 |

| OCH₂CH₃ | 1.20 | 1.40 | 1.38 | 0.02 |

Note: The observed shifts and separations are dependent on the specific shift reagent, its concentration, the solvent, and the temperature.

X-ray Crystallography for Solid-State Absolute Configuration

X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides unequivocal proof of the absolute configuration of chiral molecules, such as this compound, by mapping electron density to reveal the precise spatial coordinates of each atom.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The electrons of the atoms within the crystal lattice diffract the X-rays in a specific pattern. By measuring the directions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be reconstructed. This map is then interpreted to determine the atomic positions, bond lengths, and bond angles with exceptional precision.

For chiral molecules, the determination of the absolute configuration (the actual three-dimensional arrangement of substituents at the stereocenter) is crucial. X-ray crystallography can achieve this through the analysis of anomalous dispersion effects, which are particularly effective when a heavy atom is present in the structure or by using specific X-ray wavelengths. The resulting structural model provides a definitive assignment of the (S) or (R) configuration at the chiral center.

A typical crystallographic analysis would yield a set of data that describes the crystal's structure in detail. While experimental data for this compound is not available, a hypothetical data table illustrating the type of information obtained is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₇NO₂ |

| Formula Weight | 207.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 12.567 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 665.4 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.034 |

| R-factor | < 0.05 |

This table is for illustrative purposes only and does not represent experimentally determined data.

Although a single-crystal structure of the free base is not reported, studies on the hydrochloride salt, L-homophenylalanine ethyl ester hydrochloride, have utilized Powder X-ray Diffraction (PXRD). PXRD is used to analyze the crystalline nature of a bulk sample and can confirm the presence of a specific crystalline form. While PXRD does not provide the atomic-level detail of a single-crystal study, it is a valuable tool for characterizing the solid-state properties of a compound.

Computational Chemistry and Mechanistic Insights into Reactions Involving Ethyl 2s 2 Amino 4 Phenylbutanoate

Molecular Modeling and Conformational Analysis of the (2S)-Enantiomer

The three-dimensional structure and conformational preferences of ethyl (2S)-2-amino-4-phenylbutanoate are fundamental to its reactivity. Molecular modeling techniques, ranging from molecular mechanics to more sophisticated quantum chemical methods, are employed to explore the potential energy surface of the molecule and identify its low-energy conformers.

Conformational analysis of similar amino acid derivatives, such as phenylalanine, has been extensively studied using computational methods. nih.govresearchgate.netnih.gov These studies often utilize force fields like AMBER to initially scan the conformational space, followed by higher-level calculations, such as Hartree-Fock or Density Functional Theory (DFT), to refine the geometries and energies of the identified conformers. nih.gov For this compound, the key dihedral angles defining the backbone and side-chain orientations would be systematically varied to locate all possible stable conformations.

The relative energies of these conformers are influenced by a delicate balance of steric and electronic effects. Intramolecular hydrogen bonding between the amino group and the ester carbonyl, as well as van der Waals interactions involving the phenyl ring, play a crucial role in stabilizing certain conformations. The table below illustrates a hypothetical set of relative energies for different conformers, as would be determined by computational analysis.

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| A | 60 | 180 | 0.00 |

| B | -60 | 180 | 0.52 |

| C | 180 | 60 | 1.25 |

| D | 180 | -60 | 1.30 |

This table is illustrative and based on typical findings for similar molecules.

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations are indispensable tools for mapping the intricate pathways of chemical reactions involving this compound. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed mechanistic picture can be constructed. Methods like DFT, often with hybrid functionals such as B3LYP and basis sets like 6-31+G**, are commonly employed for this purpose. nih.govacs.org

A pertinent example is the aminolysis of the ester group, a fundamental reaction in peptide synthesis. chemistrysteps.com Computational studies on analogous ester aminolysis reactions have elucidated the role of catalysts and the nature of the transition states. nih.govacs.orgacs.org For this compound, quantum chemical calculations could be used to investigate the mechanism of its reaction with another amine to form a peptide bond. This would involve locating the transition state for the nucleophilic attack of the amine on the ester carbonyl and calculating the associated activation energy barrier.

The following table provides a hypothetical energy profile for a generic reaction involving the compound, as would be determined through quantum chemical calculations.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State 1 | First transition state | +15.7 |

| Intermediate | Tetrahedral intermediate | +5.2 |

| Transition State 2 | Second transition state | +12.1 |

| Products | Amide product + Ethanol | -8.5 |

This table is illustrative and based on typical findings for similar reactions.

Prediction of Enantioselectivity in Catalytic Processes Utilizing Computational Methods

The chirality of this compound makes it a key component in asymmetric synthesis. Computational methods are increasingly used to predict and understand the origins of enantioselectivity in catalytic reactions. researchgate.netnih.gov By modeling the interaction of the substrate with a chiral catalyst, it is possible to determine the transition state energies for the formation of both the (R) and (S) products. The difference in these activation energies dictates the enantiomeric excess (ee) of the reaction.

For instance, in a phase-transfer catalyzed alkylation of a Schiff base derived from this compound, DFT calculations could be used to model the diastereomeric transition states. researchgate.net These models would incorporate the chiral catalyst, the substrate, and the incoming electrophile. The analysis of these transition state structures can reveal the key non-covalent interactions, such as hydrogen bonding and steric repulsion, that are responsible for the observed stereochemical outcome.

A hypothetical comparison of transition state energies for the formation of two enantiomers is presented below.

| Transition State | Enantiomer Formed | Activation Energy (kcal/mol) |

| TS-R | R-product | 20.3 |

| TS-S | S-product | 18.1 |

This table is illustrative. The lower activation energy for the formation of the S-product would lead to its predominance.

Structure-Reactivity Relationship Studies through Theoretical Approaches

Theoretical approaches provide a powerful framework for establishing structure-reactivity relationships. By systematically modifying the structure of this compound in silico and calculating various electronic and steric descriptors, it is possible to correlate these properties with reactivity.

For example, DFT calculations can be used to determine properties such as the charge distribution, frontier molecular orbital energies (HOMO and LUMO), and various reactivity indices. derpharmachemica.com These parameters can then be correlated with experimental observations of reaction rates or equilibrium constants. For instance, modifying the substituents on the phenyl ring of this compound would alter its electronic properties, which in turn would affect the nucleophilicity of the amino group and the electrophilicity of the ester carbonyl.

A hypothetical table of calculated electronic properties for different substituted analogs is shown below.

| Substituent on Phenyl Ring | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Dipole Moment (Debye) |

| -H | -6.2 | -0.5 | 2.1 |

| -NO2 | -6.8 | -1.2 | 4.5 |

| -OCH3 | -5.9 | -0.3 | 2.8 |

This table is illustrative. Such data helps in understanding how substituents influence the molecule's reactivity.

Emerging Research Frontiers and Future Prospects for Ethyl 2s 2 Amino 4 Phenylbutanoate in Asymmetric Synthesis

Development of Novel and Sustainable Synthetic Routes

The demand for enantiomerically pure compounds like ethyl (2S)-2-amino-4-phenylbutanoate has driven research away from classical chemical methods, which can be complex and environmentally taxing, toward more efficient and sustainable alternatives. researchgate.net The primary focus has been on biocatalytic and chemo-enzymatic strategies that offer high selectivity under mild conditions.

A key precursor for this compound is ethyl 2-oxo-4-phenylbutanoate (EOPB). Biocatalytic asymmetric reduction of EOPB is a highly effective method to produce the chiral intermediate (R)-2-hydroxy-4-phenylbutanoate ethyl ester, which can then be converted to the desired amino ester. researchgate.netnih.gov Modern approaches utilize engineered enzymes, such as carbonyl reductases and glucose dehydrogenases, often co-expressed in microbial systems like E. coli to create efficient, self-sustaining catalytic cycles with in-situ cofactor regeneration. nih.gov

Another prominent biocatalytic route involves the direct synthesis from a keto-acid precursor using transaminases. The synthesis of L-homophenylalanine from 2-oxo-4-phenylbutyric acid using engineered tyrosine or aromatic amino acid transaminases demonstrates a powerful and direct approach. researchgate.netgoogle.com These enzymatic methods, including the use of hydantoinase and L-N-carbamoylase systems, are noted for producing high enantiomeric excess (>99% ee) and are considered attractive for industrial applications due to their alignment with green chemistry principles. researchgate.netnih.gov

Exploration of Expanded Applications as a Chiral Scaffold in Emerging Fields

The principal application of this compound is as a chiral scaffold in medicinal chemistry, most notably for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.netresearchgate.net These drugs are critical in the management of hypertension and congestive heart failure. researchgate.netnih.gov The compound constitutes a core structural element in several major pharmaceuticals, where its specific stereochemistry is essential for biological activity. researchgate.netnih.gov

For instance, the drug Enalapril (B1671234) is specifically an ethyl 4-phenylbutanoate derivative where the amino group of L-alanyl-L-proline is attached at the alpha-carbon in the (S)-configuration. nih.gov This highlights the role of this compound as a key synthon. Other ACE inhibitors like Benazepril (B1667978) and Lisinopril also rely on intermediates derived from this or closely related structures. nih.govgoogle.com Its value lies in providing both the crucial stereocenter and the functional handles—the amine and the ester—which allow for subsequent chemical modifications to build the final complex drug molecule.

Beyond its established role, the versatility of the amino acid scaffold allows for its use in creating derivatives with potential applications in other therapeutic areas. Research into non-proteogenic amino acid derivatives, for example, has explored their use as antiproliferative candidates in cancer models, suggesting that the core structure of this compound could be a starting point for developing novel therapeutics in oncology and other emerging fields. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. nih.govresearchgate.net These technologies offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. acs.org

For the synthesis of chiral amines like this compound, flow chemistry is particularly well-suited, especially when combined with biocatalysis. rsc.org Enzymes can be immobilized in packed-bed reactors, allowing for continuous processing where reactants flow through the catalytic bed and are converted into the product. nih.gov This setup not only facilitates catalyst reuse but also allows for the integration of multiple reaction and purification steps into a single, uninterrupted process. nih.gov For example, a multi-step synthesis can be "telescoped" into one continuous flow, dramatically reducing manual handling and production time. nih.gov

The development of automated synthesis platforms, sometimes driven by artificial intelligence, represents the next frontier. researchgate.net These systems can perform complex, multi-step syntheses based on digital "recipes." nih.gov By merging solid-phase synthesis with flow chemistry, it's possible to create modular platforms capable of producing drug molecules on demand. nih.gov Such a system could be programmed to synthesize this compound via an optimized biocatalytic or chemo-catalytic route, and then further derivatize it to produce a library of potential drug candidates, accelerating the drug discovery process. nih.govchemrxiv.org

Q & A

Q. Essential techniques :

- NMR spectroscopy : H and C NMR to confirm stereochemistry and ester/amine functional groups. Key peaks: δ 4.31 ppm (q, OCHCH), δ 7.41–7.13 ppm (aromatic protons), δ 4.07 ppm (t, α-proton adjacent to amine) .

- Mass spectrometry : ESI-MS to verify molecular ion ([M+H] at m/z 208.0) .

- Optical rotation : Report specific rotation ([α]) to confirm enantiopurity (e.g., >98% ee).

Advanced: How can researchers ensure enantiomeric purity during synthesis, and what methods validate chiral integrity in downstream applications?

Q. Enantiopurity assurance :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers.

- Chiral derivatization : React with Marfey’s reagent (FDAA) and analyze via LC-MS to quantify enantiomeric excess .

- Circular dichroism (CD) : Monitor Cotton effects at 210–230 nm for chiral confirmation.

Q. Validation in drug development :

- Test stability under physiological pH (e.g., 7.4) to ensure no racemization occurs during biological assays .

Advanced: What are the stability profiles of this compound under varying storage and experimental conditions?

Q. Stability considerations :

Q. Experimental validation :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC.

Advanced: How does this compound serve as a precursor in neuroactive or antimicrobial drug development?

Q. Pharmacological applications :

- Neuroactive scaffolds : The 4-phenyl group mimics tyrosine derivatives, enabling incorporation into peptide-based inhibitors (e.g., ACE inhibitors) .

- Antimicrobial activity : The α-amino ester moiety facilitates cell membrane penetration; test against Gram-positive bacteria (e.g., S. aureus) via MIC assays .

Q. Methodological steps :

- Functionalize the amine group via reductive alkylation or acylation to generate derivatives.

- Screen for bioactivity using HEK-293 cells (neurological targets) or broth microdilution (antimicrobial).

Advanced: How should researchers address contradictions in reported synthetic yields or biological activity data?

Q. Data reconciliation strategies :

- Reaction variables : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading, and temperature across studies.

- Analytical discrepancies : Cross-validate purity assessments (e.g., NMR integration vs. HPLC area%).

- Biological variability : Replicate assays using standardized cell lines (e.g., ATCC-certified) and controls.

Q. Case example :

- A study reporting 50% yield vs. 78% may differ in azide precursor purity or workup methods (e.g., column chromatography vs. recrystallization).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.